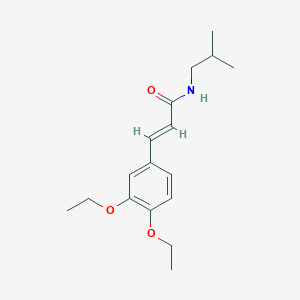![molecular formula C13H19NO5S B2617413 12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid CAS No. 1025707-45-2](/img/structure/B2617413.png)
12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid” is a chemical with the molecular formula C13H19NO5S . It has a molecular weight of 301.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO5S/c1-9(15)14-10(11(16)17)8-20-12(14)2-4-13(5-3-12)18-6-7-19-13/h10H,2-8H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid . Its melting point is 201°C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid:
Pharmaceutical Development
This compound is being explored for its potential in drug discovery and development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. Researchers are particularly interested in its potential to inhibit specific enzymes or receptors involved in disease processes .
Antimicrobial Agents
Due to its structural properties, 12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid is being studied for its antimicrobial activity. It has shown promise in inhibiting the growth of certain bacteria and fungi, which could lead to the development of new antibiotics or antifungal medications .
Chemical Synthesis
This compound is also valuable in the field of chemical synthesis. Its unique spirocyclic structure can serve as a building block for the synthesis of more complex molecules. Researchers use it to develop new synthetic pathways and to create novel compounds with potential applications in various industries.
Material Science
In material science, this compound is being investigated for its potential use in the development of new materials. Its stability and reactivity make it suitable for creating polymers and other materials with unique properties. These materials could have applications in electronics, coatings, and other advanced technologies .
Biochemical Research
Biochemists are exploring the use of this compound in studying enzyme mechanisms and protein interactions. Its ability to bind to specific sites on enzymes makes it a useful tool for probing the function of these biological molecules. This research can lead to a better understanding of biochemical pathways and the development of new biotechnological applications .
Environmental Science
Environmental scientists are examining the potential of this compound in pollution control and remediation. Its chemical properties may allow it to interact with and neutralize certain pollutants. This could lead to new methods for cleaning up contaminated environments and reducing the impact of industrial activities on the ecosystem .
Medicinal Chemistry
Medicinal chemists are investigating this compound for its potential to act as a lead compound in the design of new drugs. Its unique structure provides a template for the development of molecules that can target specific diseases, including cancer, neurological disorders, and infectious diseases.
Sigma-Aldrich Sigma-Aldrich BenchChem BenchChem BenchChem BenchChem : BenchChem : BenchChem
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .
properties
IUPAC Name |
1-acetyl-9,12-dioxa-4-thia-1-azadispiro[4.2.48.25]tetradecane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-9(15)14-10(11(16)17)8-20-12(14)2-4-13(5-3-12)18-6-7-19-13/h10H,2-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJNLRQDAAQYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC12CCC3(CC2)OCCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrobromide](/img/no-structure.png)
![3-benzyl-5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2617340.png)
![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)


![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)


![N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2617349.png)
![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)
